molecular formula C19H24N2O4S2 B11337404 N-[3-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[3-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11337404
M. Wt: 408.5 g/mol
InChI Key: YHNKKEYTCNOAKE-UHFFFAOYSA-N
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Description

N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a propan-2-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene sulfonyl group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Attachment of the Propan-2-yloxyphenyl Moiety: This can be done through etherification reactions using propan-2-ol and phenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, altering biological pathways.

    Modulation of Signal Transduction: It could affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine and thiophene derivatives.

    Thiophene Sulfonyl Compounds:

Uniqueness

    Structural Complexity: The combination of a piperidine ring, thiophene sulfonyl group, and propan-2-yloxyphenyl moiety makes this compound unique.

    Its unique structure may confer specific bioactive properties not found in simpler analogs.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-propan-2-yloxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H24N2O4S2/c1-14(2)25-17-6-3-5-16(13-17)20-19(22)15-8-10-21(11-9-15)27(23,24)18-7-4-12-26-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,22)

InChI Key

YHNKKEYTCNOAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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